molecular formula C15H14ClNO4S B2564400 N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide CAS No. 339107-15-2

N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide

Cat. No.: B2564400
CAS No.: 339107-15-2
M. Wt: 339.79
InChI Key: DZKWKBLAXAPVNO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide is a useful research compound. Its molecular formula is C15H14ClNO4S and its molecular weight is 339.79. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization of Derivatives

N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide and its derivatives are often synthesized and characterized for their structural properties. Studies involve the synthesis of various derivatives, using spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation. These compounds are designed with multifunctional moieties, indicating their potential versatility in scientific applications (Nafeesa et al., 2017).

2. Environmental Degradation Studies

Research on compounds structurally similar to this compound, like alachlor, focuses on their environmental degradation. Studies investigate the relative rates of disappearance, formation kinetics of degradation products, and the influence of different soils on these rates. These insights are crucial for understanding the environmental impact of such compounds and their derivatives (Rodríguez-Cruz & Lacorte, 2005).

3. Catalytic Hydrogenation in Production

This compound is an important intermediate in the production of azo disperse dyes and other compounds. Studies focus on the catalytic hydrogenation processes for the synthesis of these compounds, investigating factors like catalyst activity, selectivity, stability, and optimal conditions for production (Qun-feng, 2008).

4. Biological Screening for Enzyme Inhibition

Derivatives of this compound are subjected to biological screening to assess their activity against various enzymes. These compounds have shown potential in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential in developing treatments for conditions like Alzheimer's (Rehman et al., 2013).

5. Antibacterial Applications

Several derivatives have been synthesized and screened for their antibacterial potentials. Research indicates that certain derivatives can act as moderate inhibitors against bacterial strains, showcasing the compound's potential in antibacterial applications (Iqbal et al., 2017).

6. Vibrational Spectroscopy and Computational Analysis

Vibrational spectroscopy and computational analyses, such as density functional theory, are employed to characterize this compound derivatives. These studies provide insights into the molecule's stability, intermolecular interactions, and pharmacokinetic properties, essential for drug design and development (Jenepha Mary et al., 2022).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-11-6-8-12(9-7-11)22(19,20)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKWKBLAXAPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.